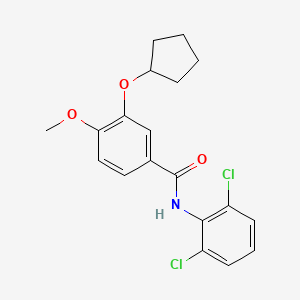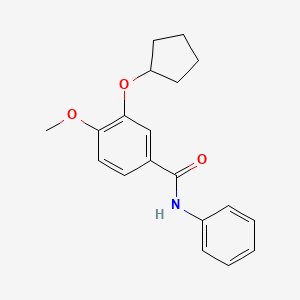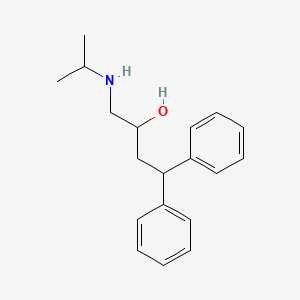
Drobuline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Drobuline hydrochloride is a potent anti-arrhythmic agent with cardiac depressant activity, primarily used to manage abnormal heart rhythms. It is known for its effectiveness against ventricular arrhythmias in dogs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Drobuline hydrochloride involves several steps, starting with the preparation of the base compound, this compound. The synthetic route typically includes the following steps:
Formation of the base compound: The initial step involves the synthesis of the base compound through a series of organic reactions, including condensation and cyclization reactions.
Hydrochloride formation: The base compound is then reacted with hydrochloric acid to form this compound hydrochloride. This step is crucial for enhancing the solubility and stability of the compound.
Industrial Production Methods
In industrial settings, the production of this compound hydrochloride is carried out in large-scale reactors under controlled conditions. The process involves:
Raw material preparation: High-purity raw materials are prepared and tested for quality.
Reaction control: The reactions are carried out under specific temperature and pressure conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization and filtration to remove impurities.
Quality control: The purified product undergoes rigorous quality control tests to ensure it meets the required standards.
化学反应分析
Types of Reactions
Drobuline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds.
科学研究应用
Drobuline hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of anti-arrhythmic agents and cardiac depressants.
Biology: Researchers use this compound to study its effects on cardiac cells and tissues.
Medicine: this compound is investigated for its potential therapeutic applications in treating cardiac arrhythmias.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories
作用机制
Drobuline hydrochloride exerts its effects by acting as a cardiac depressant. It works by inhibiting the electrical activity in the heart, thereby reducing the occurrence of abnormal heart rhythms. The compound targets specific ion channels and receptors in the cardiac cells, leading to a decrease in the excitability of the heart muscle .
相似化合物的比较
Similar Compounds
Lidocaine: Another anti-arrhythmic agent used to manage ventricular arrhythmias.
Amiodarone: A widely used anti-arrhythmic drug with a broad spectrum of activity.
Quinidine: An older anti-arrhythmic agent used for various types of arrhythmias.
Uniqueness of Drobuline
This compound hydrochloride is unique due to its specific cardiac depressant activity and its effectiveness in managing ventricular arrhythmias. Unlike some other anti-arrhythmic agents, this compound has a distinct mechanism of action and a unique chemical structure that contributes to its specific therapeutic effects .
属性
CAS 编号 |
68341-50-4 |
|---|---|
分子式 |
C19H25NO |
分子量 |
283.4 g/mol |
IUPAC 名称 |
4,4-diphenyl-1-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C19H25NO/c1-15(2)20-14-18(21)13-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18-21H,13-14H2,1-2H3 |
InChI 键 |
DAIZVBCVNQSHLI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B10780682.png)
![(2R)-2-[(2S)-5-hydroxy-6-(hydroxymethyl)-2-[(1R,2R,4R,6R,8S,9S,12R,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780688.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780703.png)
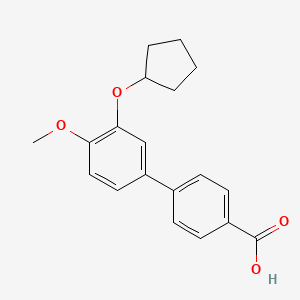
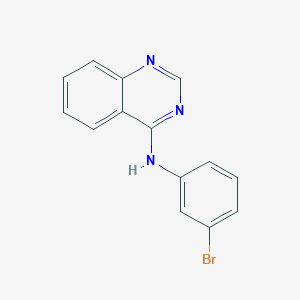
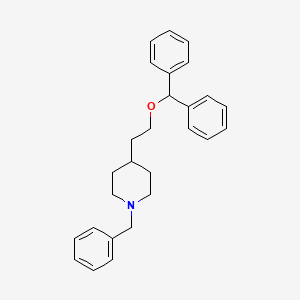


![1-(4-Fluoro-benzyl)-4-[2-(phenyl-thiophen-2-yl-methoxy)-ethyl]-piperidine](/img/structure/B10780745.png)
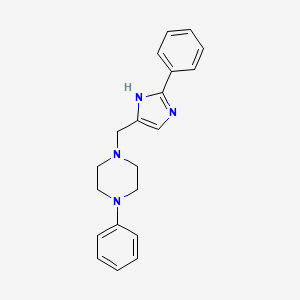
![3-{4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-cyclohexyl}-1H-indole](/img/structure/B10780768.png)
